![molecular formula C10H12N2O2S B2469402 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide CAS No. 1036479-03-4](/img/structure/B2469402.png)
1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide
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Overview
Description
1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide is a chemical compound with the molecular formula C11H14N2O2S. It is commonly known as DMS-53 and is used as a chemical reagent in scientific research. The compound has gained significant attention in recent years due to its potential applications in cancer therapy.
Scientific Research Applications
Synthesis and Biological Activity
1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide is a compound used in various synthetic organic chemistry applications. One study reported the synthesis of vinyl derivatives, such as 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, starting from N,N-dimethylmethanesulfonamide. This process involves a dehydrative synthesis method, showcasing the compound's relevance in creating biologically active substances with potential enzyme inhibition properties (Kharkov University Bulletin Chemical Series, 2020).
Crystal Structure Analysis
Another area of application is in the structural study of organic compounds. A paper discussed the preparation and solid-state characterization of dimers containing cyanophenyl groups, such as 4-cyanophenyl derivatives, emphasizing the importance of 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide in understanding molecular structures (Inorganic Chemistry, 1992).
Antimicrobial Research
The compound also finds application in antimicrobial research. A novel synthesis method involving 4-(substituted-phenylsulfonamido)butanoic acids, which are closely related to 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide, was developed to produce compounds with significant antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents (Journal of Enzyme Inhibition and Medicinal Chemistry, 2008).
Molecular Interaction Studies
Research also includes studies on molecular interactions, such as the association of N,N-dimethylmethanesulfonamide with phenols, providing insights into molecular binding and complex formation, which is crucial in drug design and material science (Zeitschrift für Naturforschung A, 1977).
Electrochemical Applications
Electrochemical studies involving compounds like p-cyanophenyl methyl sulfone, closely related to 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide, have been conducted. These studies explore the electrochemical properties of these compounds, contributing to the development of new electrochemical processes and materials (Journal of The Electrochemical Society, 2001).
Mechanism of Action
Target of Action
The primary target of 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide is the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells . The compound’s structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the PDE4 enzyme .
Mode of Action
The compound inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . This increase in cAMP levels can reduce inflammation and prevent further exacerbation of certain diseases, such as atopic dermatitis .
Biochemical Pathways
The inhibition of PDE4 affects the cAMP-dependent pathway. Elevated cAMP levels can inhibit the release of inflammatory cytokines, reducing local inflammation in the skin . This action can help improve disease severity and reduce the risk of infection .
Pharmacokinetics
The compound’s structure, which includes a boron atom, is known to facilitate skin penetration . This property suggests that the compound may have good bioavailability when applied topically.
Result of Action
The result of the compound’s action is a reduction in local inflammation in the skin and a decrease in disease severity . It can also reduce the risk of infection and the signs and symptoms in patients 2 years old and older .
properties
IUPAC Name |
1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-12(2)15(13,14)8-10-5-3-9(7-11)4-6-10/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYGTIUQMVPZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide |
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